![molecular formula C24H20N2O4S B080366 Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 13080-89-2](/img/structure/B80366.png)

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Vue d'ensemble

Description

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is a chemical compound that has gained attention in recent years due to its various potential applications. It is also known by other names such as Bis [4- (4-aminophenoxy)phenyl]sulfone .

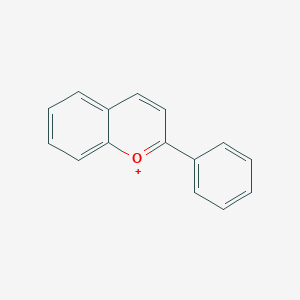

Molecular Structure Analysis

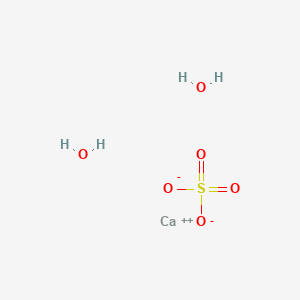

The molecular formula of “Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is C24H20N2O4S. It has an average mass of 432.492 Da and a monoisotopic mass of 432.114380 Da .Physical And Chemical Properties Analysis

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” has a melting point of 195 °C and a predicted boiling point of 655.3±55.0 °C. It has a density of 1.2136 (rough estimate) and a refractive index of 1.6510 (estimate). It is soluble in acetone and appears as a powder to crystal. It has a pKa of 4.54±0.10 (Predicted) and its color ranges from white to light yellow .Applications De Recherche Scientifique

High-Performance Polymers

BAPS serves as a monomer in the synthesis of high-performance polymers, particularly polyimides . These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for use in extreme environments. Polyimides derived from BAPS can be used in the aerospace industry for components that must withstand high temperatures and mechanical stress.

Aerospace Industry

In the aerospace sector, BAPS-based polyimides are utilized to manufacture components that require high heat and chemical resistance . These materials contribute to the safety and durability of aerospace structures, where they are subjected to harsh conditions.

Electronics and Microelectronics

The electrical insulation properties of BAPS-derived polyimides make them ideal for applications in electronics and microelectronics . They are used in the production of insulating films, wires, and other components that demand high electrical resistance and stability under thermal stress.

Chemical Industry

In the chemical industry, BAPS is a precursor for specialty polymers and resins that are used in various applications, including coatings and adhesives that require resistance to solvents and chemicals .

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis[4-(4-aminophenoxy)phenyl]sulfone . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is used.

Propriétés

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAGHZGKXPRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065344 | |

| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

CAS RN |

13080-89-2 | |

| Record name | 4,4′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-(4-aminophenoxy)phenyl)sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

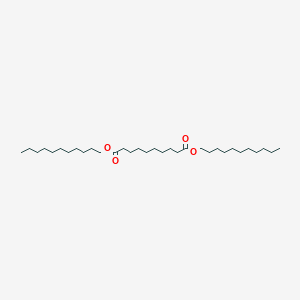

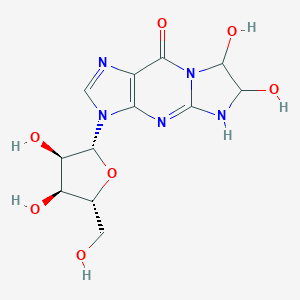

Feasible Synthetic Routes

Q & A

Q1: What makes BAPS a desirable component in high-performance polymers?

A1: BAPS exhibits excellent thermal stability and mechanical properties, making it suitable for demanding applications. For instance, BAPS-based polyimides retain approximately 70% of their room-temperature apparent interlaminar shear strength at temperatures up to 371°C. [] Additionally, BAPS contributes to the high glass transition temperatures and char yields observed in cured phthalonitrile resins. [, ]

Q2: How does the presence of the sulfone group influence the properties of BAPS-containing polymers?

A2: The electron-withdrawing nature of the sulfone group reduces the nucleophilicity of the amine groups, impacting the curing behavior with epoxy resins. [] This effect can also influence the solubility and water stability of sulfonated polyimides synthesized from BAPS derivatives. []

Q3: Can you elaborate on the solubility of BAPS and its impact on polymer processing?

A3: BAPS exhibits good solubility in common organic solvents like dioxan, tetrahydrofuran, butanone, and acetone. [] This characteristic facilitates its use in various polymerization techniques, including solution polycondensation for the synthesis of poly(aryl ether ketone) oligomers. []

Q4: What is the molecular formula and weight of BAPS?

A4: The molecular formula of BAPS is C24H20N2O4S, and its molecular weight is 432.51 g/mol.

Q5: Which spectroscopic techniques are commonly employed to characterize BAPS and its derivatives?

A5: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the structure of BAPS and its derivatives. [, , ] These techniques provide valuable information about the functional groups and structural integrity of the molecule.

Q6: Does BAPS exhibit catalytic activity, or is it primarily used as a building block for polymers?

A6: While the provided research primarily focuses on BAPS's role as a monomer in polymer synthesis, its diamine structure suggests potential for catalytic applications in reactions where bases are employed. Further investigation would be needed to explore this possibility.

Q7: How do structural modifications of BAPS affect its reactivity and the properties of the resulting polymers?

A7: Introducing sulfonic acid groups to the BAPS structure, as in the case of pBAPPS-3DS, pBAPPS-2DS, and pBAPPS-2DSB, can significantly alter the water stability and proton conductivity of the resulting sulfonated polyimides. [] The position of these sulfonic acid groups also plays a crucial role in determining these properties.

Q8: Beyond high-performance polymers, what other applications benefit from BAPS's unique properties?

A8: BAPS has shown promise in the development of gas separation membranes. For example, fluorinated polyimide membranes synthesized from BAPS and 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) exhibit excellent gas transfer properties and blood compatibility, making them suitable for membrane oxygenators. []

Q9: Has BAPS been explored in the development of composite materials?

A9: Yes, BAPS serves as an effective curing additive for phthalonitrile resins used in carbon fiber-reinforced composites. These composites, cured with BAPS, exhibit desirable mechanical properties, including high interlaminar shear strength. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.